OPC-28326 is a selective compound primarily investigated for its pharmacological effects on the vascular system. It has shown promise as a femoral vasodilator, selectively increasing blood flow in the femoral artery while having minimal effects on other vascular regions. This compound is currently in clinical development by Otsuka Pharmaceuticals, specifically targeting hypertensive disorders and peripheral vascular disease.
OPC-28326 belongs to the class of substituted pyridine derivatives, which are known for their diverse biological activities. The compound has been characterized through various studies that highlight its interaction with alpha2-adrenoceptors, particularly the alpha2C subtype, which plays a significant role in vascular regulation.
The synthesis of OPC-28326 involves a multi-step process that includes the formation of key intermediates and final coupling reactions. The detailed synthetic route typically encompasses:
This process is critical for ensuring the purity and efficacy of the compound, as well as its ability to interact specifically with target receptors .
The molecular structure of OPC-28326 can be described as follows:
The structure features a complex arrangement that allows for selective binding to the alpha2C adrenergic receptor. Detailed structural analysis has been conducted using techniques such as X-ray crystallography and molecular modeling to understand how OPC-28326 interacts with its target .
OPC-28326 undergoes various chemical reactions that are essential for its biological activity:
These reactions contribute to its pharmacological profile and therapeutic potential.
The mechanism of action of OPC-28326 primarily involves its interaction with alpha2-adrenoceptors:
This selective action is attributed to the high expression levels of alpha2C receptors in vascular tissues, particularly in skeletal muscle.
OPC-28326 exhibits several notable physical and chemical properties:
Analytical methods such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to characterize these properties accurately .
OPC-28326 has significant scientific uses, particularly in cardiovascular research:
OPC-28326 (chemical name: 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine hydrochloride monohydrate) emerged in the late 1990s as a novel therapeutic candidate targeting peripheral vascular disorders. Developed by Otsuka Pharmaceutical, this compound was rationally designed to achieve selective vasodilation in the hindlimb vasculature without significantly altering systemic cardiovascular parameters [2] [4]. Early preclinical studies demonstrated its unique ability to increase femoral artery blood flow in rat models, distinguishing it from non-selective vasodilators that provoke generalized hypotension [2]. The compound’s identification stemmed from systematic efforts to exploit subtype-specific α2-adrenoceptor (α2-AR) modulation, a strategy gaining traction due to advances in GPCR (G-protein coupled receptor) pharmacology in the 1990s [9].
A pivotal 2001 study characterized OPC-28326 as a potent α2-AR antagonist with marked subtype selectivity. Binding assays using human recombinant receptors and rat kidney cortex revealed its preferential affinity for α2C- and α2B-adrenoceptors (Ki = 55 nM and 285 nM, respectively), with significantly weaker inhibition of α2A-adrenoceptors (Ki = 2040 nM) [2] [8]. This selectivity profile was pharmacologically distinctive when compared to classical α2-antagonists like yohimbine, which exhibits nanomolar affinity for all α2-AR subtypes [2]. Functional studies in rat tissues further confirmed its peripheral action: OPC-28326 dose-dependently antagonized B-HT 920-induced pressor responses (mediated by postsynaptic α2B-ARs) in pithed rats but showed minimal central effects, such as failure to inhibit brimonidine-induced mydriasis (mediated by central α2A-ARs) even at high doses [2] [10].
Table 1: Binding Affinity (Ki) of OPC-28326 for α2-Adrenoceptor Subtypes
Receptor Subtype | Ki Value (nM) | Experimental System |
---|---|---|
α2A | 2040 | Human recombinant receptors |
α2B | 285 | Rat kidney cortex |
α2C | 55 | Human recombinant receptors |
The therapeutic targeting of α2-adrenoceptors, particularly the α2C subtype, is grounded in their critical roles in regulating vascular tone and perfusion. α2-ARs are classically located on both presynaptic neurons (inhibiting norepinephrine release) and postsynaptic vascular smooth muscle cells (mediating vasoconstriction) [9]. The α2C subtype, however, exhibits unique spatial and functional characteristics:
OPC-28326’s design leveraged this rationale by prioritizing α2C antagonism to counteract pathological vasoconstriction. In murine hindlimb ischemia models, OPC-28326 administration significantly augmented blood flow recovery and capillary density (measured via CD31+ endothelial staining). Mechanistically, it enhanced phosphorylation of endothelial nitric oxide synthase (eNOS) and Akt in human aortic endothelial cells (HAECs), indicating pro-angiogenic signaling via the PI3K/Akt pathway [4] [10]. Crucially, these benefits were absent in eNOS-knockout mice, confirming the endothelium-dependent mechanism of action [4].
Table 2: Preclinical Efficacy of OPC-28326 in Vascular Models
Model System | Key Finding | Mechanistic Insight |
---|---|---|
Reserpine-pretreated pithed rat | Dose-dependent inhibition of B-HT 920-induced pressor response (ED50: 3–30 mg/kg IV) | Peripheral postsynaptic α2B/α2C blockade |
Murine hindlimb ischemia | ↑ Blood flow recovery; ↑ capillary density | eNOS/Akt phosphorylation-dependent angiogenesis |
Rat vas deferens | Weak presynaptic α2A antagonism (pA2 = 5.73) | 155-fold lower potency vs. yohimbine |
Clinical validation emerged in a double-blind, placebo-controlled trial in scleroderma patients with Raynaud’s phenomenon. OPC-28326 (40 mg orally) significantly reduced recovery time to 50% and 70% of baseline digital skin temperature after cold challenge (5.8 vs. 10.0 min and 13.8 vs. 19.5 min, respectively; p < 0.05) compared to placebo [5]. This acceleration in perfusion recovery underscored the translational potential of α2C-selective blockade in microvascular pathologies. The compound’s inability to cross the blood-brain barrier efficiently further minimized CNS side effects, aligning with its peripheral selectivity [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7